2-chloro-7-methyl-7H-purin-6-amine is a purine derivative characterized by its unique chemical structure, which includes a chlorine atom at the 2-position and a methyl group at the 7-position of the purine ring. Its molecular formula is with a molecular weight of approximately 197.62 g/mol. This compound is classified as a heterocyclic aromatic organic compound and is primarily utilized in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science.
The compound's synthesis typically involves chlorination reactions of its precursor compounds. The methods for synthesizing 2-chloro-7-methyl-7H-purin-6-amine include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, which facilitate the selective substitution of hydrogen atoms on the purine ring.
2-chloro-7-methyl-7H-purin-6-amine is classified under purine derivatives, which are essential components in nucleic acid structures and play significant roles in various biological processes. Its structural characteristics make it an important building block for synthesizing more complex molecules.
The synthesis of 2-chloro-7-methyl-7H-purin-6-amine generally follows these steps:
The chlorination process can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess the purity and yield of the desired product.
The molecular structure of 2-chloro-7-methyl-7H-purin-6-amine can be represented by its canonical SMILES notation: CNC1=NC(=NC2=C1N(C=N2)C)Cl
. The InChI key for this compound is ZWQUXPGKZSBKNE-UHFFFAOYSA-N
, which provides a standardized way to represent its structure in databases.
Property | Value |
---|---|
CAS Number | 5444-30-4 |
Molecular Formula | C₇H₈ClN₅ |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 2-chloro-N,7-dimethylpurin-6-amine |
InChI | InChI=1S/C7H8ClN5/c1-9... |
2-chloro-7-methyl-7H-purin-6-amine can undergo several types of chemical reactions:
The reactivity of this compound allows it to serve as a precursor for synthesizing other biologically active molecules, making it valuable in medicinal chemistry.
The mechanism of action for 2-chloro-7-methyl-7H-purin-6-amine involves its interaction with biological macromolecules, particularly enzymes involved in purine metabolism. The chlorine atom can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways related to nucleic acids and proteins, leading to various biological effects.
The compound is typically a solid at room temperature with moderate solubility in polar solvents due to its polar functional groups.
Key chemical properties include:
Relevant data regarding its solubility, melting point, and other physical properties may vary based on purity and synthesis methods used.
2-chloro-7-methyl-7H-purin-6-amine has several applications across different scientific fields:
Research continues into its efficacy as an antiviral and anticancer agent, emphasizing its potential role in therapeutic applications targeting specific diseases related to purine metabolism.
The systematic naming of this compound follows IUPAC conventions that precisely define its molecular architecture. The parent structure is identified as 7H-purine, with the numbering system assigning position #1 to the nitrogen between the six- and five-membered rings. The complete IUPAC name, 6-amino-2-chloro-7-methylpurine, explicitly denotes the critical substituents: an amino group at C6, chlorine at C2, and a methyl group at N7. This compound carries the CAS Registry Number 5453-10-1, providing a unique identifier across chemical databases [5].
The molecular formula C₆H₆ClN₅ reveals the elemental composition, with a calculated molecular weight of 183.6 g/mol. Structural characterization confirms the methyl group attaches directly to the N7 nitrogen atom, creating a quaternized center that significantly influences electron distribution throughout the conjugated system. This arrangement generates a distinctive zwitterionic character in the molecule, with the methylated nitrogen imparting partial positive charge while the amino group contributes basicity [5].
Table 1: Chemical Identifiers for 2-Chloro-7-methyl-7H-purin-6-amine
Identifier Type | Value |
---|---|
IUPAC Name | 6-amino-2-chloro-7-methylpurine |
CAS Registry Number | 5453-10-1 |
Molecular Formula | C₆H₆ClN₅ |
Molecular Weight | 183.6 g/mol |
SMILES Notation | CN1C2=NC=C(N=C2N=C1Cl)N |
Common Synonyms | 2-Chloro-7-methyl-7H-purin-6-amine; 6-Amino-2-chloro-7-methylpurine |
Critical spectroscopic identifiers include the SMILES notation CN1C2=NC=C(N=C2N=C1Cl)N, which precisely maps the atomic connectivity. Computational descriptors reveal a polar surface area of 69.62 Ų and a calculated partition coefficient (LogP) of 1.18, indicating moderate lipophilicity suitable for crossing biological membranes. The compound typically presents as a crystalline solid with a density of 1.79 g/cm³ and a boiling point of 315.6°C at standard atmospheric pressure. Its thermal stability is evidenced by a flash point of 144.6°C, suggesting handling precautions to prevent decomposition at elevated temperatures [5].
Table 2: Physical Properties of 2-Chloro-7-methyl-7H-purin-6-amine
Property | Value |
---|---|
Physical State | Solid |
Density | 1.79 g/cm³ |
Boiling Point | 315.6°C at 760 mmHg |
Flash Point | 144.6°C |
Polar Surface Area | 69.62 Ų |
Calculated LogP | 1.18 |
Melting Point | >250°C (decomposes) |
The development of 2-chloro-7-methyl-7H-purin-6-amine emerged from foundational work on purine functionalization that began in the mid-20th century. Early research focused on adenine derivatives, particularly exploring how halogen substitution altered biological activity. Initial synthetic approaches targeted 2-chloro-7H-purin-6-amine (CAS 1839-18-5), a compound lacking the N7 methyl group, through direct chlorination of adenine using phosphorus oxychloride (POCl₃). This method, while effective, faced limitations in regioselectivity and yield, especially when scaling reactions beyond laboratory quantities [6].
The strategic introduction of the methyl group at N7 represented a significant advancement in purine chemistry during the 1980s. Researchers recognized that N7-alkylation could enhance lipid solubility while maintaining the reactive chloro and amino groups necessary for further derivatization. This structural modification addressed key limitations of earlier purine analogs that exhibited poor membrane permeability. The synthesis of the methylated derivative typically employs alkylation of 2,6-dichloropurine followed by selective amination at C6, a sequence that prevents unwanted quaternization at other positions [5] [6].
Industrial production has evolved substantially since the compound's initial preparation. Contemporary manufacturers utilize continuous flow technology to optimize the critical chlorination step, enhancing both safety profile and product consistency compared to traditional batch processing. The compound's commercial availability from multiple specialized suppliers in China reflects its established role as a research building block. Current synthesis protocols emphasize greener alternatives to conventional solvents and catalysts, particularly for the methylation step where phase-transfer conditions have demonstrated improved efficiency [5] [6].
2-Chloro-7-methyl-7H-purin-6-amine serves as a versatile precursor for synthesizing nucleobase analogs with modified biological activities. The electron-withdrawing chlorine atom at C2 activates the molecule toward nucleophilic displacement reactions, allowing the introduction of diverse substituents at this position. Simultaneously, the methyl group at N7 creates structural similarity to N7-protonated purines, mimicking transition states in enzymatic processes involving purine metabolism. This dual functionality enables researchers to explore structure-activity relationships inaccessible with natural nucleobases [6] [7].
The compound features prominently in the synthesis of antimetabolite therapies, particularly antineoplastic agents targeting DNA synthesis and repair. Its structural framework has been utilized in developing experimental compounds that interfere with purine salvage pathways in cancer cells. The molecule's fixed conformation (resulting from N7 methylation) provides a valuable template for designing enzyme inhibitors where molecular flexibility must be constrained. Researchers have exploited this feature in developing selective kinase inhibitors that compete with ATP binding while resisting deactivation by phosphatases [6] [7].
Recent patent literature reveals expanding applications beyond oncology. The compound serves as a key intermediate in preparing ubiquitin-specific protease 1 (USP1) inhibitors with potential for treating disorders involving DNA damage response. Patent CN-110177791-A specifically claims triazolopyridine derivatives synthesized from halogenated purine precursors for cancer therapeutics. Additionally, Japanese patent JP-2014076947-A describes 8-oxodihydropurine derivatives developed from structurally related chloro-substituted purines as experimental agents for metabolic disorders [7].
Table 3: Research Applications of 2-Chloro-7-methyl-7H-purin-6-amine Derivatives
Research Area | Application | Biological Target |
---|---|---|
Anticancer Agents | Antimetabolite design | DNA polymerase inhibition |
Enzyme Inhibitor Development | Ubiquitin-specific protease modulation | USP1 inhibition |
Kinase Targeting | ATP-competitive inhibitors | Protein kinase inhibition |
Antiviral Research | Nucleoside analog precursors | Viral polymerase inhibition |
Tuberculosis Treatment | Purine-based antimycobacterial agents | DprE1 enzyme inhibition |
The molecule's significance extends to antitubercular drug discovery, where purine analogs demonstrate potent activity against Mycobacterium tuberculosis. Research published in 2023 highlights 2,6-disubstituted 7-alkylpurines as promising inhibitors of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). While these studies primarily feature naphthalen-2-ylmethyl derivatives at N7, they establish the broader pharmacological relevance of N7-substituted purine scaffolds for infectious disease applications. The methyl-substituted analog provides a synthetically accessible model compound for preliminary structure-activity relationship studies in this domain [8].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: